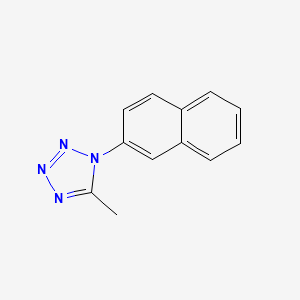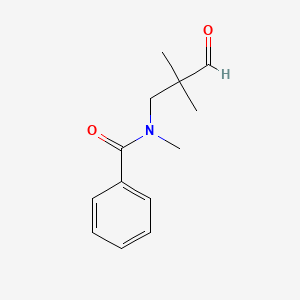
2-Chloro-3'-nitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3’-nitrobiphenyl is an organic compound belonging to the class of nitroaromatic compounds It consists of a biphenyl structure with a chlorine atom at the 2-position and a nitro group at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-nitrobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This method uses o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate as starting materials. The reaction is catalyzed by a palladium catalyst and a phase transfer catalyst in an aqueous solution under heating conditions. The reaction is carried out under weak-base conditions, resulting in the formation of 2-Chloro-3’-nitrobiphenyl .
Industrial Production Methods: Industrial production of 2-Chloro-3’-nitrobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal environmental impact, and good product quality. The use of readily available raw materials and simple operation procedures makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as triphenylphosphine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Triphenylphosphine in a suitable solvent under heating conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-3’-chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3’-nitrobiphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to potential mutagenic and carcinogenic effects . The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
- 4’-Chloro-2-nitrobiphenyl
- 2-Nitrobiphenyl
- 3-Nitrobiphenyl
Comparison: 2-Chloro-3’-nitrobiphenyl is unique due to the specific positions of the chlorine and nitro groups on the biphenyl structureCompared to other nitrobiphenyl derivatives, 2-Chloro-3’-nitrobiphenyl exhibits distinct chemical and biological properties, making it valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
1019-61-0 |
|---|---|
Formule moléculaire |
C12H8ClNO2 |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
1-chloro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)14(15)16/h1-8H |
Clé InChI |
QACKSPAVQOIZIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)



![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)




![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)

